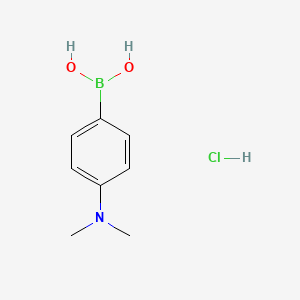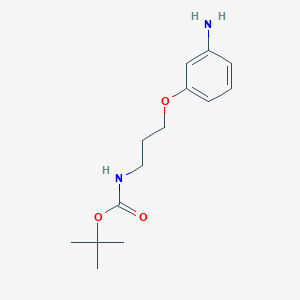
(2S)-2-(3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoic acid
Vue d'ensemble
Description
(2S)-2-(3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoic acid, more commonly known as BPT, is a thiazole-containing compound that is widely used in scientific research. BPT has been studied for its potential applications in a variety of areas, including organic synthesis, biochemistry, and pharmacology.
Mécanisme D'action
The exact mechanism of action of BPT is not yet fully understood. However, it is believed that BPT acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators such as prostaglandins. BPT is thought to bind to the active site of COX-2, thereby inhibiting its activity. This inhibition of COX-2 activity is believed to be responsible for the anti-inflammatory and antifungal effects of BPT.
Biochemical and Physiological Effects
BPT has been studied for its potential effects on biochemical and physiological processes. In vitro studies have shown that BPT can inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators such as prostaglandins. BPT has also been shown to inhibit the growth of certain fungi, such as Candida albicans. In addition, BPT has been shown to have anti-inflammatory effects in animal models of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using BPT in laboratory experiments is its relatively low cost and availability. BPT is also relatively easy to synthesize, which makes it an attractive option for laboratory experiments. However, there are some limitations to using BPT in laboratory experiments. For example, BPT is a relatively unstable compound, which can make it difficult to work with in some laboratory experiments. In addition, BPT can be toxic if not handled properly.
Orientations Futures
The potential applications of BPT are vast, and there are a number of potential future directions for research. For example, BPT could be studied further for its potential use as an anti-inflammatory and antifungal agent. In addition, BPT could be studied for its potential use as a reagent for the detection of DNA and protein modifications. Finally, BPT could be studied for its potential use as a building block for the synthesis of other compounds.
Applications De Recherche Scientifique
BPT has been studied for its potential applications in a variety of areas, including organic synthesis, biochemistry, and pharmacology. In organic synthesis, BPT can be used as a building block for the synthesis of other compounds. In biochemistry, BPT has been studied for its potential use as a reagent for the detection of DNA and protein modifications. In pharmacology, BPT has been studied for its potential use as an anti-inflammatory and antifungal agent.
Propriétés
IUPAC Name |
(2S)-2-(3-oxo-1,2-benzothiazol-2-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3S/c1-6(10(13)14)11-9(12)7-4-2-3-5-8(7)15-11/h2-6H,1H3,(H,13,14)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMDISURAFHPIHS-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C(=O)C2=CC=CC=C2S1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)N1C(=O)C2=CC=CC=C2S1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Cyclopropyl-[4-(2-methoxyethoxy)-benzyl]-amine](/img/structure/B1388061.png)
![5-{[4-(Trifluoromethoxy)phenoxy]methyl}-2-furoic acid](/img/structure/B1388062.png)


![5-Amino-1-(2,3-dihydrobenzo[1,4]dioxin-6-yl)-1H-pyrazole-4-carbonitrile](/img/structure/B1388069.png)
![Tert-butyl 4-[(cyclopropylamino)methyl]-4-hydroxypiperidine-1-carboxylate](/img/structure/B1388071.png)

![5-Amino-1-benzo[1,3]dioxol-5-yl-1H-pyrazole-4-carbonitrile](/img/structure/B1388077.png)